N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone

Overview

Description

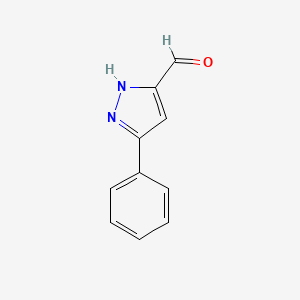

“N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone” is a chemical compound with the molecular formula C27H23N3 . It is also known as 9-Ethylcarbazole-3-aldehyde N,N-diphenylhydrazone, 9-Ethylcarbazole-3-carbaldehyde diphenylhydrazone, and ELA 3011 .

Molecular Structure Analysis

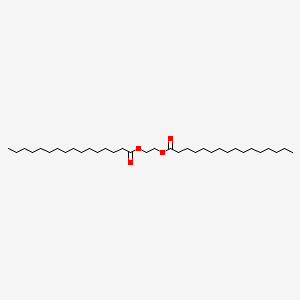

The molecular structure of “this compound” is represented by the canonical SMILES string:CCn1c2ccccc2c2cc (/C=N/N (c3ccccc3)c3ccccc3)ccc21 . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 389.492 Da . It has a density of 1.1±0.1 g/cm3 . The boiling point is 534.8±56.0 °C at 760 mmHg . The melting point is 156-158 °C (lit.) . The flash point is 277.2±31.8 °C .Scientific Research Applications

Photochemical Isomerization

N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone undergoes isomerization from anti-form to syn-form upon UV light irradiation, both in solution and in solid polymer film. This property allows for the exploration of photochemical processes and the development of materials with light-responsive characteristics (Nakazawa et al., 1992).

Optical Properties and Photopolymerization Applications

Carbazole-based dyes, including those containing this compound, have shown promise in photopolymerization due to their optical properties. These compounds exhibit significant absorption peaks indicating potential for use as dyes or photosensitizers in various applications (Abro et al., 2017).

Charge Transport Properties

The concentration of this compound dispersed in polycarbonate affects the activation energy for charge transport, indicating its potential use in electronic materials where the manipulation of charge transport properties is essential (Nomura & Shirota, 1997).

Electroluminescence and Mechanochromism

Carbazole and triphenylamine-substituted ethenes, related to this compound, exhibit aggregation-induced emission and mechanochromism. These properties are crucial for the development of materials for optoelectronic applications, including light-emitting diodes and sensors (Chan et al., 2014).

Synthesis and Antibacterial Evaluation

Research into the synthesis of novel derivatives of this compound has led to the identification of compounds with significant antibacterial activity. This opens up potential applications in developing new antimicrobial agents (Abd Allah et al., 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone involves the condensation reaction between N-ethylcarbazole-3-carbaldehyde and diphenylhydrazine in the presence of a suitable catalyst.", "Starting Materials": [ "N-ethylcarbazole-3-carbaldehyde", "diphenylhydrazine", "catalyst" ], "Reaction": [ "Step 1: Dissolve N-ethylcarbazole-3-carbaldehyde (1.0 mmol) in ethanol (10 mL) and add a suitable catalyst (0.1 mmol).", "Step 2: Add diphenylhydrazine (1.0 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture and wash the precipitate with ethanol.", "Step 4: Recrystallize the product from ethanol to obtain N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone as a yellow solid." ] } | |

CAS RN |

73276-70-7 |

Molecular Formula |

C27H23N3 |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-N-phenylaniline |

InChI |

InChI=1S/C27H23N3/c1-2-29-26-16-10-9-15-24(26)25-19-21(17-18-27(25)29)20-28-30(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,2H2,1H3/b28-20- |

InChI Key |

CEAPHJPESODIQL-RRAHZORUSA-N |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=N\N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |

SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |

Other CAS RN |

73276-70-7 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.